molecular formula C12H22N2O3 B1477682 (3-Ethoxy-4-hydroxypyrrolidin-1-yl)(piperidin-2-yl)methanone CAS No. 2097948-48-4

(3-Ethoxy-4-hydroxypyrrolidin-1-yl)(piperidin-2-yl)methanone

Cat. No.: B1477682
CAS No.: 2097948-48-4
M. Wt: 242.31 g/mol
InChI Key: WGZZVGJJPAMZNE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to PEHM often involves the use of pyrrolidine and piperidine rings . These rings are common in the pharmaceutical industry and are used to create a variety of biologically active compounds . The synthesis strategies often involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of PEHM is unique and includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is often used in drug discovery due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of compounds like PEHM often involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions can include hydrogenation, cyclization, cycloaddition, annulation, and amination .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has demonstrated the synthesis of new pyridine derivatives, including compounds structurally related to "(3-Ethoxy-4-hydroxypyrrolidin-1-yl)(piperidin-2-yl)methanone" and their antimicrobial activity. These compounds show variable and modest activity against investigated strains of bacteria and fungi, highlighting their potential in medicinal chemistry and drug design for targeting microbial infections (Patel, Agravat, & Shaikh, 2011).

Structural Characterization and Crystallography

Crystal structure analysis has been used to elucidate the molecular and crystal structure of compounds closely related to "this compound". Such studies provide insights into the stereochemistry and molecular interactions, aiding in the understanding of the compounds' physical and chemical properties (Revathi, Jonathan, Sevi, Dhanalakshmi, & Usha, 2015).

Neuroprotective Activity Evaluation

Aryloxyethylamine derivatives, including structures related to the chemical , have been designed, synthesized, and evaluated for their biological activity, showing potential neuroprotective effects against glutamate-induced cell death. These findings suggest a role in developing anti-ischemic stroke agents and contribute to the broader field of neuropharmacology (Zhong, Gao, Xu, Qi, & Wu, 2020).

Optimization of Antitubercular Activities

In the context of antitubercular drug development, compounds structurally similar to "this compound" have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis. This research contributes to the ongoing efforts to find effective treatments for tuberculosis, demonstrating the potential of such compounds in therapeutic applications (Bisht, Dwivedi, Chaturvedi, Anand, Misra, Sharma, Kumar, Dwivedi, Singh, Sinha, Gupta, Mishra, Dwivedi, & Tripathi, 2010).

Properties

IUPAC Name

(3-ethoxy-4-hydroxypyrrolidin-1-yl)-piperidin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-2-17-11-8-14(7-10(11)15)12(16)9-5-3-4-6-13-9/h9-11,13,15H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZZVGJJPAMZNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CN(CC1O)C(=O)C2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Ethoxy-4-hydroxypyrrolidin-1-yl)(piperidin-2-yl)methanone
Reactant of Route 2
(3-Ethoxy-4-hydroxypyrrolidin-1-yl)(piperidin-2-yl)methanone
Reactant of Route 3
(3-Ethoxy-4-hydroxypyrrolidin-1-yl)(piperidin-2-yl)methanone
Reactant of Route 4
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(3-Ethoxy-4-hydroxypyrrolidin-1-yl)(piperidin-2-yl)methanone
Reactant of Route 5
(3-Ethoxy-4-hydroxypyrrolidin-1-yl)(piperidin-2-yl)methanone
Reactant of Route 6
(3-Ethoxy-4-hydroxypyrrolidin-1-yl)(piperidin-2-yl)methanone

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